p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester
Description
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable building block in organic synthesis and drug design.
Properties
CAS No. |
33531-51-0 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-17-10-4-5-14(11-17)20-15(18)16-12-6-8-13(19-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI Key |
PWKLWQJZGQYOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the reaction of p-Methoxycarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
- p-Methoxycarbanilic acid, N-methyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-propyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-butyl-3-piperidinyl ester
Comparison: Compared to its similar compounds, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester may exhibit unique properties due to the presence of the ethyl group. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct compound with specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
